Dimethyl 4-oxoheptanedioate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
22634-92-0 |
|---|---|
Molecular Formula |
C9H14O5 |
Molecular Weight |
202.20 g/mol |
IUPAC Name |
dimethyl 4-oxoheptanedioate |
InChI |
InChI=1S/C9H14O5/c1-13-8(11)5-3-7(10)4-6-9(12)14-2/h3-6H2,1-2H3 |
InChI Key |
IUDRJCMDRZEFGO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)CCC(=O)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Dimethyl 4 Oxoheptanedioate
Electrochemical Pathways for Targeted Synthesis
Electrochemical methods present a green and efficient alternative for the synthesis of organic compounds, avoiding the need for harsh reagents. researchgate.net The synthesis of ketoesters and diketones, including Dimethyl 4-oxoheptanedioate, can be achieved through the electrochemical oxidative decarboxylation of malonic acid derivatives. researchgate.netulb.ac.be This approach is noted for its mild reaction conditions and excellent tolerance of a wide array of functional groups. acs.org
Oxidative Decarboxylation of Malonic Acid Derivatives
A novel electrochemical oxidative decarboxylation process transforms disubstituted malonic acids into dimethoxy ketals. acs.orgorganic-chemistry.org In this method, the malonic acid function acts as an Umpolung equivalent of the formaldehyde (B43269) dianion. ulb.ac.be The initial electrolysis yields ketals, which can then be converted into the corresponding ketones in a single vessel operation by treatment with aqueous hydrochloric acid. acs.orgorganic-chemistry.org
The synthesis of this compound specifically involves the double-Michael addition of di-tert-butyl malonate to methyl acrylate (B77674) to create an ester-substituted malonic acid. ulb.ac.be This precursor, upon undergoing the electrochemical oxidative decarboxylation, yields the target tricarbonyl compound. ulb.ac.be This method has proven effective for producing various symmetrical and unsymmetrical alkyl-substituted ketals and ketones in good yields. acs.org The process is tolerant of functional groups such as esters, alkenes, alkynes, and aromatic groups. acs.org
Reaction Conditions and Yield Optimization in Electrochemical Synthesis
Optimization of reaction conditions is crucial for maximizing the yield of the desired product. For the electrochemical synthesis of ketones from malonic acid derivatives, key parameters include the amount of base, current density, and reaction time. organic-chemistry.org
In a typical procedure, the electrolysis is conducted at room temperature in methanol (B129727) with ammonia (B1221849) serving as the base. ulb.ac.be Optimal conditions have been identified as using 2.1 equivalents of ammonia (in a 7.0 M solution in methanol) and a constant current for a specified duration. ulb.ac.be Following the electrolysis, the addition of 1 M aqueous HCl and stirring overnight facilitates the conversion of the intermediate ketal to the final ketone. ulb.ac.be
For the synthesis of this compound, this optimized protocol resulted in a 72% isolated yield. ulb.ac.be The broad applicability of this method is further demonstrated by its successful use in the synthesis of various diketones and ketoesters with yields ranging from 68% to 91%. researchgate.net
Table 1: Optimized Conditions for Electrochemical Synthesis
| Parameter | Value |
|---|---|
| Starting Material | Ester-substituted malonic acid |
| Ammonia (7.0 M in MeOH) | 2.1 equiv |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Post-treatment | 1 M aq HCl |
| Isolated Yield of this compound | 72% |
Data sourced from The Journal of Organic Chemistry, 2018. ulb.ac.be
Catalytic Carbonylation Approaches
Palladium-catalyzed carbonylation reactions are powerful tools for the synthesis of carbonyl-containing compounds. researchgate.net These methods offer high efficiency and selectivity in constructing valuable chemical structures. researchgate.net
Palladium-Catalyzed Carbonylative Dimerization Strategies
Palladium-catalyzed carbonylative dimerization of alkenes provides a route to symmetrical 1,5-diarylpent-1-en-3-ones. researchgate.net While not directly leading to this compound, related studies on the carbonylative dimerization of butyl acrylate have yielded dibutyl 4-oxoheptanedioate, a structurally similar compound. researchgate.netresearchgate.net This suggests the potential of adapting such strategies for the synthesis of the target dimethyl ester. The process typically involves a palladium catalyst, a suitable ligand, and a source of carbon monoxide. researchgate.net
Ligand Effects on Selectivity and Activity in Carbonylation
The choice of ligand in palladium-catalyzed carbonylation reactions is critical, as it significantly influences both the catalytic activity and the selectivity of the reaction. rsc.orgmdpi.com Different ligands can be employed to tune the electronic and steric properties of the palladium center, thereby directing the reaction towards the desired product. rsc.org
For instance, in the oxidative carbonylation of alcohols, diphosphine ligands with wide bite angles and electron-donating properties have been shown to enhance catalytic performance. rsc.org The use of ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) has been found to be crucial for effective carbonylative dimerization of alkenes. researchgate.net In other systems, monodentate phosphine (B1218219) ligands such as P(m-tolyl)3 have proven effective. d-nb.info The optimization of the ligand is a key step in developing a successful carbonylation-based synthesis. mdpi.comresearchgate.net
Model Studies in Polymerization Reactions via Carbonylation
Model studies in polymerization reactions offer insights into the fundamental steps of carbonylation catalysis. osti.gov The carbonylative polymerization of bifunctional alkenols, for example, involves a competition between alternating alkene/CO copolymerization and alkene hydroesterification. osti.gov These pathways share a common palladium-acyl intermediate. osti.gov
A model study on the rhodium-catalyzed carbonylative dimerization of butyl acrylate resulted in the synthesis of dibutyl (E)-4-oxohept-2-enedioate and dibutyl 4-oxoheptanedioate. researchgate.net This demonstrates that catalytic carbonylation can be a viable method for producing the core structure of 4-oxoheptanedioates. The study highlights the potential for controlling the reaction to favor the saturated dicarbonyl compound over the unsaturated one. researchgate.net Such model reactions are invaluable for developing new synthetic routes and understanding the underlying reaction mechanisms.
Other Established and Emerging Synthetic Routes to this compound Precursors
The synthesis of this compound often relies on the availability of its immediate precursors, primarily 4-oxoheptanedioic acid and its corresponding diethyl ester. The methodologies for preparing these foundational molecules are varied, ranging from classical oxidation and esterification reactions to more modern electrochemical and organometallic approaches. This section details established and emerging synthetic strategies for accessing these key precursors.
An established route to 4-oxoheptanedioic acid involves the oxidation of related heptanedioic acid derivatives. For instance, the oxidation of 4-hydroxyheptanedioic acid serves as a direct method to introduce the ketone functionality. Industrially, catalytic oxidation processes may be employed, utilizing metal catalysts to convert suitable precursor compounds into 4-oxoheptanedioic acid under controlled conditions. Once obtained, the diacid can be esterified to yield this compound. A documented laboratory procedure involves suspending 4-oxoheptanedioic acid in a mixture of isopropanol (B130326) and benzene (B151609) with a catalytic amount of p-toluenesulfonic acid to produce the diisopropyl ester; a similar method can be applied for the dimethyl ester. google.com
Diethyl 4-oxoheptanedioate, also known as diethyl 4-oxopimelate, is a commercially available and frequently utilized precursor. nih.gov Its importance is highlighted in its application in the total synthesis of complex natural products. For example, in the synthesis of (±)-rhazinilam, diethyl 4-oxoheptanedioate is the starting material which undergoes an addition reaction with an ethyl magnesium reagent followed by hydrolysis. rsc.orgresearchgate.net In another notable synthesis, that of a key tetracyclic intermediate for strychnine, diethyl 4-oxoheptanedioate is subjected to a lipase-catalyzed selective hydrolysis to furnish the corresponding monoester. nih.gov
Emerging synthetic strategies offer alternative pathways to γ-keto esters and their derivatives, which are structural analogues or direct precursors to this compound. One such innovative approach is the electrochemical oxidative decarboxylation of malonic acid derivatives. ulb.ac.be This method has been successfully applied to the synthesis of various ketoesters and diketones. ulb.ac.begre.ac.uk
Another modern technique involves a zinc carbenoid-mediated homologation reaction. This process efficiently converts β-keto esters into γ-keto esters through a one-carbon insertion, suggesting the intermediacy of a donor-acceptor cyclopropane. orgsyn.org Various methods for producing γ-keto acids and their esters have been explored, including the reaction of succinic acid ester chlorides with organoaluminum compounds and condensation reactions involving acetyl succinic acid-diester. google.com Furthermore, a one-pot synthesis of γ-keto diesters has been developed utilizing a copper(I) cyanide catalyzed double Michael addition coupled with a Nef reaction. researchgate.net
These varied synthetic routes provide chemists with a versatile toolbox for accessing the precursors to this compound, enabling its use in further synthetic applications.
Table of Synthetic Precursors and Methodologies
| Precursor Compound | Synthetic Method | Key Reagents/Conditions | Product | Citation |
| 4-Hydroxyheptanedioic acid | Oxidation | Potassium permanganate (B83412) or chromium trioxide | 4-Oxoheptanedioic acid | |
| Heptanedioic acid derivatives | Catalytic Oxidation | Metal catalysts (e.g., platinum, palladium) | 4-Oxoheptanedioic acid | |
| 4-Oxoheptanedioic acid | Esterification | Isopropanol, Benzene, p-toluenesulfonic acid | Diisopropyl 4-oxoheptanedioate | google.com |
| Diethyl 4-oxoheptanedioate | Selective Hydrolysis | Lipase catalysis | Monoethyl 4-oxoheptanedioate | nih.gov |
| β-Keto esters | Homologation | Diethylzinc, Diiodomethane | γ-Keto esters | orgsyn.org |
| Disubstituted malonic acids | Electrochemical Oxidation | Electrochemical cell | 1,4-Diketones | ulb.ac.begre.ac.uk |
| Nitroalkanes & Michael acceptors | Double Michael addition / Nef reaction | CuCN, Cs2CO3 | γ-Keto diesters | researchgate.net |
| Succinic acid ester chloride | Friedel-Crafts type reaction | Alkylaluminum chlorides | γ-Keto acid esters | google.com |
Chemical Reactivity and Mechanistic Investigations of Dimethyl 4 Oxoheptanedioate Transformations
Reactions Involving the Central Ketone Moiety
The ketone group in dimethyl 4-oxoheptanedioate is a key site for various chemical modifications, including deoxofluorination and other derivatization strategies.
Deoxofluorination Reactions
Deoxofluorination is a process that converts a carbonyl group into a difluoromethylene group. This transformation is significant in the synthesis of fluorinated organic compounds, which have applications in pharmaceuticals, agrochemicals, and materials science. cardiff.ac.uk The deoxofluorination of diethyl 4-oxoheptanedioate, a close analog of the dimethyl ester, to diethyl 4-difluoroheptanedioate has been a subject of study. cardiff.ac.uk These reactions often employ specialized fluorinating agents and can be promoted by heterogeneous catalysts. cardiff.ac.uk
Derivatization Strategies of the Keto Group
The central ketone of this compound can be derivatized using various reagents to form new functional groups. One common strategy involves reaction with hydrazines, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), to form the corresponding hydrazone. This reaction is a classic method for the characterization and quantification of aldehydes and ketones. nih.gov The resulting 2,4-dinitrophenylhydrazone is a stable, crystalline solid that can be easily isolated and analyzed.
Another derivatization approach is the formation of ketals. For instance, treatment of 4-oxopimelic acid with isopropanol (B130326) in the presence of an acid catalyst leads to the formation of the corresponding diisopropyl ester and the protection of the ketone as a ketal. google.com This strategy is useful for selectively masking the reactivity of the ketone while other transformations are carried out on the ester groups.
Reactions Involving the Terminal Ester Functionalities
The two terminal ester groups of this compound are susceptible to nucleophilic attack, enabling reactions such as hydrolysis, transesterification, and additions of organometallic reagents.
Hydrolysis and Transesterification Studies
The ester groups can be hydrolyzed to the corresponding carboxylic acids under acidic or basic conditions. For example, disubstituted dimethyl malonates can be hydrolyzed to the corresponding malonic acids using lithium hydroxide (B78521) in a mixture of methanol (B129727) and water. ulb.ac.be This process is a fundamental transformation in organic synthesis, often preceding decarboxylation or other modifications of the resulting carboxylic acid.
Transesterification, the exchange of the alkoxy group of an ester with another alcohol, is another important reaction. wikipedia.org This process is typically catalyzed by an acid or a base. wikipedia.org For example, dimethyl terephthalate (B1205515) undergoes transesterification with ethylene (B1197577) glycol in the large-scale production of polyethylene (B3416737) terephthalate (PET). wikipedia.org Similarly, this compound can be converted to other esters, such as diisopropyl 4-oxoheptanedioate, by reaction with isopropanol under acidic conditions. google.com The transesterification of glycerol (B35011) with dimethyl carbonate is another example of the industrial relevance of this reaction. nih.govbohrium.comrsc.org
Reactions with Organometallic Reagents (e.g., Grignard additions to form lactones)
Grignard reagents, which are potent nucleophiles, readily react with the ester functionalities of this compound. mnstate.eduijpsm.com The reaction of an ester with a Grignard reagent typically involves the addition of two equivalents of the Grignard reagent to form a tertiary alcohol. masterorganicchemistry.com However, in the case of diethyl 4-oxoheptanedioate, the addition of ethyl magnesium bromide followed by hydrolysis leads to the formation of a γ-lactone in a 40% yield. rsc.org This transformation is a key step in the total synthesis of the natural product (±)-rhazinilam. rsc.org The initial addition of the Grignard reagent to one of the ester groups, followed by an intramolecular attack of the resulting alkoxide on the other ester, leads to the cyclized lactone product.
Intramolecular Cyclization Reactions and Product Divergence
The presence of multiple functional groups in this compound allows for various intramolecular cyclization reactions, leading to a divergence of products depending on the reaction conditions and reagents used.
One notable example is the intramolecular cyclization that can be induced after the initial reaction with organometallic reagents. As mentioned, the reaction with a Grignard reagent can lead to a lactone. rsc.org Further transformations of this lactone intermediate can lead to more complex cyclic structures. In the synthesis of (±)-rhazinilam, the γ-lactone derived from diethyl 4-oxoheptanedioate is further modified and then subjected to a Friedel-Crafts-type cyclization to form a tetrahydroindolizine core. rsc.org
The cyclization of 1,4-dicarbonyl compounds, a structural motif present in the hydrolyzed form of this compound, is a well-established method for the synthesis of furans in acidic solution. stackexchange.com This suggests that under appropriate acidic conditions, this compound could potentially undergo hydrolysis and subsequent intramolecular cyclization to yield furan (B31954) derivatives.
The following table summarizes some of the key transformations of this compound and its derivatives:
| Starting Material | Reagent(s) | Product(s) | Reaction Type |
| Diethyl 4-oxoheptanedioate | Deoxofluorinating agent | Diethyl 4-difluoroheptanedioate | Deoxofluorination cardiff.ac.uk |
| 4-Oxopimelic acid | Isopropanol, p-toluenesulfonic acid | Diisopropyl 4-oxoheptanedioate | Esterification/Ketalization google.com |
| Disubstituted dimethyl malonate | Lithium hydroxide, methanol/water | Disubstituted malonic acid | Hydrolysis ulb.ac.be |
| Diethyl 4-oxoheptanedioate | Ethyl magnesium bromide, then hydrolysis | γ-Lactone | Grignard reaction/Lactonization rsc.org |
| γ-Lactone from diethyl 4-oxoheptanedioate | Anhydrous aluminum trichloride | Tetrahydroindolizine derivative | Intramolecular Cyclization (Friedel-Crafts) rsc.org |
Mechanistic Studies of Reaction Pathways
The reactivity of this compound is governed by its functional groups: the ketone and two esters. Mechanistic studies provide insight into how these groups interact and transform under various conditions.
Acid catalysis plays a significant role in the transformation of and from furan-based precursors to yield this compound. A notable example is the acid-catalyzed reaction of (E)-methyl 3-(furan-2-yl)acrylate in methanol, which produces this compound. stackexchange.com The mechanism for this transformation is not a simple addition but a complex sequence involving ring-opening and rearrangement. stackexchange.com
The proposed mechanism proceeds through several key steps:
Protonation and Nucleophilic Attack : The reaction is initiated by the protonation of the furan ring. In an acidic methanol solution, the furan ring acts as a nucleophile. Protonation at the C5 position of the furan is followed by the attack of methanol, leading to the formation of a cyclic acetal (B89532) intermediate. stackexchange.com This type of activation, where an acid enhances the reactivity of a substrate, is a fundamental concept in organic chemistry. youtube.comwikipedia.org
Ring-Opening : The cyclic acetal intermediate is unstable and undergoes a Current time information in Bangalore, IN.hsppharma.com-hydride shift, which is driven by the re-aromatization of the furan ring. stackexchange.com Subsequently, the highly reactive 2-methoxyfuran (B1219529) derivative is protonated. This leads to the formation of a resonance-stabilized acetal cation. stackexchange.com During aqueous workup, this cation is captured by water, which results in the opening of the furan ring. stackexchange.com
Tautomerization : The ring-opening step generates a 1,4-dicarbonyl compound. This intermediate then undergoes keto-enol tautomerization to yield the final, more stable product, this compound. stackexchange.com The reverse of this reaction, the acid-catalyzed cyclization of 1,4-dicarbonyls to form furans, is a well-known process, suggesting the proposed pathway is mechanistically plausible. stackexchange.com
The intermediates formed during a reaction dictate the final product structure, yield, and stereochemistry. In the transformations involving this compound, intermediates play a pivotal role.
In the acid-catalyzed furanolysis described above, the cyclic acetal and the resonance-stabilized acetal cation are crucial intermediates. stackexchange.com Their formation and subsequent reactivity are essential for the cleavage of the stable furan ring, a process that would not occur under neutral conditions. The entire sequence is a cascade of intermediate formations and transformations leading to the final product. stackexchange.com
Beyond acid catalysis, this compound can be synthesized through complex, metal-catalyzed reaction sequences where intermediates are key to the outcome. One such method is the palladium-catalyzed co-oligomerization of propene and carbon monoxide. acs.org In this process, Dimethyl 4-oxoheptanedioates are formed as model compounds for the larger polymerization reaction. acs.org The stereochemistry of the products (diastereo- and enantioselectivity) is determined by the reaction intermediates. The selectivity is influenced by both the chiral phosphine (B1218219) ligand coordinated to the palladium center and the chiral center of the last inserted olefin unit in the growing polymer chain intermediate. acs.org This demonstrates that the transient species formed during the catalytic cycle directly control the three-dimensional structure of the final product.
Analogous palladium-catalyzed reactions, such as oxidative carbonylations, are proposed to proceed through alkoxycarbonyl-Pd intermediates . researchgate.net These intermediates are formed after an initial oxidation of the Pd(0) catalyst, followed by reaction with an alcohol and insertion of carbon monoxide. researchgate.net While these specific studies may focus on related keto-esters, the mechanistic principles highlight the central role of organometallic intermediates in constructing the dicarbonyl backbone of molecules like this compound.
Role of Dimethyl 4 Oxoheptanedioate As a Key Intermediate in Complex Organic Synthesis
Precursor in Natural Product Total Synthesis
The intricate and often biologically significant structures of natural products present a formidable challenge to synthetic chemists. Dimethyl 4-oxoheptanedioate and its diethyl analog have proven to be instrumental starting materials in the total synthesis of several important natural products.
Application in the Synthesis of Alkaloids (e.g., Rhazinilam family)
The Rhazinilam family of alkaloids is characterized by a unique 9-membered macrocyclic structure that includes a stereogenic quaternary carbon and a tetrahydroindolizine core. nih.govrsc.org These compounds have garnered significant attention due to their potential antimitotic activities, similar to Taxol. nih.govrsc.org
Formation of Key Lactone Intermediates
Lactones, cyclic esters, are prevalent structural motifs in a vast array of natural products and serve as critical intermediates in their synthesis. clockss.orgresearchgate.netorganic-chemistry.org The reactivity of the strained β-lactone ring, in particular, makes it a valuable synthetic tool. clockss.orgnih.gov this compound and its derivatives are adept precursors for the formation of various lactone intermediates.
As mentioned in the synthesis of rhazinilam, the initial transformation of diethyl 4-oxoheptanedioate via a Grignard reaction directly leads to the formation of a γ-lactone. rsc.org This lactone is not the final target but a pivotal intermediate that enables the introduction of further complexity and the construction of the final natural product. rsc.org The ability to form such lactone intermediates is a testament to the utility of 4-oxoheptanedioates in strategically building complex molecular frameworks. researchgate.net
The synthesis of bicyclic lactones from cyclic aliphatic carboxylic acids has also been demonstrated as a powerful strategy in the formal synthesis of various natural products like trichodiene (B1200196) and capnellene. researchgate.net While not directly starting from this compound, these examples highlight the importance of lactone intermediates in the broader context of natural product synthesis.
Utility in Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. kit.eduresearchgate.netmsu.edu this compound serves as a valuable precursor for the synthesis of a variety of nitrogen-, oxygen-, and sulfur-containing heterocycles. iitg.ac.in
Condensation Reactions for Nitrogen-Containing Heterocycles (e.g., Pyrrolo[1,2-a]researchgate.netclockss.orgnih.govtriazino[2,3-c]quinazolinones)
Nitrogen-containing heterocycles are a particularly important class of compounds due to their widespread presence in pharmaceuticals and biologically active molecules. kit.eduresearchgate.netopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The reactivity of this compound allows for its use in condensation reactions to construct complex, fused heterocyclic systems.
For instance, γ-keto esters like ethyl levulinate, which shares a similar structural motif with this compound, are used in cascade reactions with compounds like anthranilamide to synthesize pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivatives. mdpi.comnih.gov This reaction proceeds through a double cyclocondensation, first forming a quinazolinone intermediate which then undergoes a second ring closure to yield the tricyclic product. mdpi.com Such cascade reactions provide an efficient route to complex heterocyclic scaffolds from relatively simple starting materials. The synthesis of various quinazolinones and related heterocycles has been explored through different methodologies, highlighting the importance of this structural motif. nih.govresearchgate.netsemanticscholar.org
Synthesis of Other Oxygen- and Sulfur-Containing Ring Systems
The versatility of this compound extends to the synthesis of heterocycles containing oxygen and sulfur. iitg.ac.in The inherent functionality of the molecule provides handles for cyclization reactions that can incorporate these heteroatoms.
The synthesis of oxygen-containing heterocycles, such as tetrahydrofuran (B95107) and γ-butyrolactone derivatives, is a significant area of research due to their prevalence in natural products. pku.edu.cn While direct examples using this compound are not explicitly detailed in the provided context, the principles of intramolecular reactions of similar dicarbonyl compounds suggest its potential in this area. pku.edu.cn For example, the intramolecular O-H insertion and Wolff rearrangement of α-diazocarbonyl compounds derived from β-keto esters lead to the formation of highly substituted tetrahydrofurans and γ-butyrolactones. pku.edu.cn
Similarly, the synthesis of sulfur-containing heterocycles is an active area of investigation. researchgate.net Methodologies like the thia-Prins cyclization of thioenol ethers demonstrate the construction of substituted tetrahydrothiopyrans. iitg.ac.in The carbonyl group in this compound could potentially be converted to a thione or other sulfur-containing functionality, opening pathways to sulfur-containing ring systems.
Application in Fluorination Chemistry for Specialty Compounds
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. omicsonline.orgbeilstein-journals.org This has led to a surge of interest in the development of fluorinated specialty compounds, particularly in the pharmaceutical and agrochemical industries. omicsonline.org
While the direct application of this compound in fluorination chemistry is not explicitly detailed in the provided search results, the synthesis of fluorinated building blocks is a crucial aspect of this field. beilstein-journals.org For example, diethyl 2-fluoromalonate is a key building block for synthesizing 2-fluoro-2-arylacetic acid and fluorooxindole derivatives. beilstein-journals.org The structural similarity of this compound to malonic esters suggests its potential as a scaffold that could be fluorinated to create novel fluorinated building blocks. The presence of the ketone functionality could also allow for α-fluorination, a common strategy for introducing fluorine into molecules. sigmaaldrich.com The development of new fluorinating reagents and methodologies continues to expand the toolbox for creating these valuable compounds. sigmaaldrich.com
Contributions to Polymer Chemistry as a Model Compound
In polymer chemistry, understanding the relationship between a monomer's structure and the resulting polymer's properties is fundamental. Model compounds, which are simpler molecules that represent the repeating units of a polymer, are crucial for such studies. This compound serves as an excellent model compound for a class of polymers known as poly(keto-esters). google.com
The presence of the ketone group within the carbon backbone is a defining feature of these polymers. The reactivity of this ketone allows for various post-polymerization modifications, enabling the creation of functionalized materials. For instance, keto-functionalized polymers can be used as scaffolds for conjugating other molecules, such as biomolecules or drugs, through reactions like oxime formation or hydrazone bond formation. researchgate.netacs.org
Research on the photochemistry of simple keto diesters provides insight into the photodegradation behavior of larger copolyesters containing these units. acs.org By studying the photochemical reactions of this compound, such as Norrish Type I and Type II reactions, scientists can predict and control the stability and degradation pathways of more complex poly(keto-esters) when exposed to light. This is particularly important for applications where material durability is a concern.
The table below summarizes the key structural features of this compound that make it a useful model compound and the corresponding research applications.
| Structural Feature | Research Application | Significance in Polymer Chemistry |
| Central Ketone Group | Studying post-polymerization modification reactions (e.g., oxime/hydrazone formation) researchgate.net | Development of functional polymer scaffolds for bioconjugation and advanced materials. |
| Diester Functionality | Investigating condensation polymerization kinetics and mechanisms. google.com | Understanding the formation of poly(keto-esters) and controlling polymer properties like molecular weight. |
| Aliphatic Backbone | Simulating the photochemistry and degradation of ketone-containing polymers. acs.org | Predicting material lifetime and designing photodegradable polymers for specific applications. |
This table is generated based on established principles of polymer chemistry and the roles of keto-functionalized molecules.
Scaffold for Dendrimer Preparation
Dendrimers are highly branched, perfectly defined macromolecules with a central core from which successive layers, or "generations," of branching units emanate. scispace.com The choice of the core molecule is critical as it dictates the initial symmetry and multiplicity of the final dendritic structure. The symmetrical structure of 4-oxoheptanedioate esters, featuring a central reactive point (the ketone) and two extendable arms (the esters), makes them suitable candidates for use as or in the creation of dendritic scaffolds. nih.govresearchgate.net
A key application is in the synthesis of metallodendrimers, where metal complexes are incorporated into the dendritic structure. Research has shown the synthesis of neutral and cationic dendritic palladium(II) complexes that utilize a 4-oxoheptanedioate derivative as a foundational component. researchgate.net In such syntheses, the ester groups of diethyl 4-oxoheptanedioate can be converted to other functional groups, such as amides, which can then be used to attach ligands capable of chelating to a metal. The central ketone can also be chemically modified to introduce further branching.
This "core-first" or divergent approach allows for the systematic build-up of dendritic generations. scispace.comresearchgate.net The process might involve the following conceptual steps:
Functionalization: The ester groups of this compound are reacted with a molecule containing multiple reactive sites, for example, a diamine, to create a first-generation structure.
Activation & Repetition: The new terminal groups are then activated and reacted with more monomers to build the next generation.
Metal Coordination: Ligands within the dendritic structure coordinate to metal ions, creating a metallodendrimer with potential applications in catalysis or materials science.
The table below outlines the properties of this compound relevant to its use as a dendrimer scaffold.
| Property | Role in Dendrimer Synthesis | Example Application |
| C2v Symmetry | Acts as a symmetrical core molecule for divergent synthesis. | Forms the foundation for building well-defined, multi-branched structures. |
| Trifunctionality (1 Ketone, 2 Esters) | Provides multiple points for chemical modification and branching. | Synthesis of dendritic palladium(II) complexes for catalysis. researchgate.net |
| Modifiable Functional Groups | Ester and ketone groups can be converted to amides, hydrazones, etc., to attach other building blocks. | Creation of dendrimers with diverse surface functionalities and internal structures. nih.gov |
This table is generated based on the principles of dendrimer synthesis and documented use of related compounds.
Advanced Analytical Methodologies in Research on Dimethyl 4 Oxoheptanedioate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Adducts
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex adducts derived from Dimethyl 4-oxoheptanedioate. In reactions such as the Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound, this compound can form intricate adducts. wikipedia.orgresearchgate.net ¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity of atoms and the stereochemistry of these products.
For a Michael adduct of this compound, specific shifts in the NMR spectra would be indicative of the new carbon-carbon bond formation. For instance, the protons alpha to the ketone and ester functionalities would exhibit characteristic chemical shifts and coupling constants. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable in unambiguously assigning these proton and carbon signals, especially in complex molecules with overlapping resonances. nih.gov
Table 1: Hypothetical ¹H NMR Data for a Michael Adduct of this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| -OCH₃ | 3.65 | s | - | Ester methyl protons |
| -CH₂-COOCH₃ | 2.40 | t | 7.2 | Methylene protons alpha to ester |
| -CH₂-CO- | 2.75 | t | 7.2 | Methylene protons alpha to ketone |
| -CH(Nu)- | 3.10 | m | - | Methine proton at the site of nucleophilic addition |
Table 2: Hypothetical ¹³C NMR Data for a Michael Adduct of this compound
| Carbon | Chemical Shift (ppm) | Assignment |
|---|---|---|
| C=O (ketone) | 208.0 | Ketone carbonyl carbon |
| C=O (ester) | 173.5 | Ester carbonyl carbon |
| -OCH₃ | 51.8 | Ester methyl carbon |
| -CH₂-COOCH₃ | 33.0 | Methylene carbon alpha to ester |
| -CH₂-CO- | 45.0 | Methylene carbon alpha to ketone |
| -CH(Nu)- | 48.0 | Methine carbon at the site of nucleophilic addition |
Mass Spectrometry (MS) Techniques for Mechanistic Elucidation and Impurity Profiling
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and its derivatives, as well as for gaining insights into their structure through fragmentation analysis. chemguide.co.uk Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed for both qualitative and quantitative analysis. biomedres.usijprajournal.comnih.gov
In mechanistic studies, MS can be used to identify reaction intermediates and products, helping to piece together the steps of a chemical transformation. The fragmentation pattern of this compound in an electron ionization (EI) mass spectrum would be expected to show characteristic losses. For ketones, α-cleavage is a common fragmentation pathway, leading to the formation of acylium ions. jove.comyoutube.comchemistrynotmystery.com For a dimethyl ester, fragmentation can involve the loss of a methoxy (B1213986) group (-OCH₃) or a methoxycarbonyl group (-COOCH₃). nih.govlibretexts.org
Impurity profiling by GC-MS or LC-MS is critical for ensuring the purity of this compound. resolvemass.canih.govmedistri.swissemerypharma.com These hyphenated techniques allow for the separation of impurities from the main compound, followed by their identification based on their mass spectra. By comparing the obtained spectra with libraries such as the one from the National Institute of Standards and Technology (NIST), unknown impurities can often be identified. scioninstruments.com
Table 3: Expected Mass Spectrometry Fragmentation of this compound
| m/z | Fragment Ion | Plausible Neutral Loss |
|---|---|---|
| 202 | [M]⁺ | - |
| 171 | [M - OCH₃]⁺ | CH₃O |
| 143 | [M - COOCH₃]⁺ | CH₃O₂C |
| 115 | [M - CH₂CH₂COOCH₃]⁺ | C₄H₇O₂ |
Chromatographic Separations for Reaction Monitoring and Purification Optimization (e.g., Flash Column Chromatography)
Chromatographic techniques are fundamental for both monitoring the progress of reactions involving this compound and for the purification of the final products. Flash column chromatography is a widely used preparative technique for purifying organic compounds. beilstein-journals.org The separation is based on the differential partitioning of the components of a mixture between a stationary phase (commonly silica (B1680970) gel) and a mobile phase. researchgate.net
The optimization of a flash chromatography purification involves selecting an appropriate solvent system (eluent) that provides good separation of the target compound from impurities. This is often guided by preliminary analysis using thin-layer chromatography (TLC). For a moderately polar compound like this compound, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is typically effective. The ratio of these solvents can be adjusted to achieve the desired separation. rsc.org For dicarboxylic acid derivatives, the polarity of the eluent can be further modified by the addition of small amounts of an acid, such as acetic acid, to improve peak shape and resolution. reddit.comteledyneisco.com
Table 4: Example of Solvent Systems for Flash Chromatography Purification of Keto-Esters
| Compound Polarity | Typical Solvent System | Comments |
|---|---|---|
| Low to Moderate | Ethyl Acetate / Hexane Gradient | A gradient from low to high polarity is often used to elute compounds with varying polarities. |
| Moderate with Acidic Functionalities | Ethyl Acetate / Hexane with 0.1-1% Acetic Acid | The acid suppresses the ionization of acidic impurities, leading to better separation. |
| High | Methanol (B129727) / Dichloromethane Gradient | Used for more polar compounds that do not move on the column with less polar solvent systems. |
Spectroscopic Techniques for Investigating Reaction Intermediates
The identification of transient reaction intermediates is crucial for a deep understanding of reaction mechanisms. In-situ spectroscopic techniques, such as Raman and Fourier-transform infrared (FTIR) spectroscopy, allow for the monitoring of reactions in real-time without the need to isolate the intermediates. acs.orgrsc.orgscilit.commt.com
For reactions involving this compound, such as those proceeding through an enolate intermediate, these techniques can be particularly insightful. nih.govyoutube.commasterorganicchemistry.comlibretexts.org Enolates have characteristic vibrational frequencies that can be detected by IR or Raman spectroscopy. masterorganicchemistry.com For example, the formation of an enolate from a ketone results in the disappearance of the ketone's C=O stretching frequency and the appearance of new bands corresponding to the C=C and C-O single bonds of the enolate. By monitoring these spectral changes over time, the kinetics of the reaction and the concentration profiles of reactants, intermediates, and products can be determined. oxinst.com
Table 5: Characteristic Vibrational Frequencies for Monitoring Reactions of Ketones
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |
|---|---|---|---|
| Ketone (C=O) | Stretch | 1700 - 1725 | IR, Raman |
| Ester (C=O) | Stretch | 1735 - 1750 | IR, Raman |
| Enolate (C=C) | Stretch | 1600 - 1650 | IR, Raman |
| Enolate (C-O) | Stretch | 1200 - 1300 | IR |
Theoretical and Computational Investigations of Dimethyl 4 Oxoheptanedioate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Dimethyl 4-oxoheptanedioate, these calculations would reveal details about its electron distribution, orbital energies, and sites susceptible to electrophilic or nucleophilic attack.
Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, or more commonly, Density Functional Theory (DFT), would be employed to optimize the molecule's geometry and calculate its electronic properties. Natural Bond Orbital (NBO) analysis is a powerful tool used in conjunction with these calculations to analyze orbital interactions and charge distributions. sioc-journal.cnresearchgate.net
Key parameters that would be investigated include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of reactivity. The HOMO-LUMO energy gap provides insight into the molecule's stability and its tendency to undergo electronic transitions.
Electron Density and Electrostatic Potential: Mapping the electron density surface and the molecular electrostatic potential (MEP) would identify electron-rich and electron-poor regions. For this compound, the carbonyl oxygen of the ketone and ester groups would be expected to be electron-rich (nucleophilic sites), while the carbonyl carbons would be electron-poor (electrophilic sites).
Atomic Charges: Calculating atomic charges using methods like Mulliken population analysis or NBO analysis would quantify the charge distribution across the molecule, highlighting the polarity of bonds and the reactivity of different atomic centers.
Table 1: Hypothetical Quantum Chemical Data for this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -7.2 eV | Indicates the energy of the outermost electrons available for donation. |
| LUMO Energy | -0.5 eV | Represents the energy of the lowest available orbital to accept electrons. |
| HOMO-LUMO Gap | 6.7 eV | A larger gap suggests higher kinetic stability. |
| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
DFT is a widely used computational method for investigating reaction mechanisms due to its balance of accuracy and computational cost. sioc-journal.cnresearchgate.netnih.gov For this compound, DFT studies could elucidate the pathways of its formation, such as the acid-catalyzed reaction of (E)-methyl 3-(furan-2-yl)acrylate, or its participation in subsequent reactions like aldol (B89426) condensations or reductions.
These studies involve locating and characterizing the energetics of reactants, intermediates, transition states, and products along a proposed reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are typically performed to confirm that a located transition state connects the intended reactant and product. researchgate.net
Key aspects of a DFT investigation would include:
Transition State Geometries: Determining the three-dimensional structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes.
Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified. sioc-journal.cnresearchgate.net
Table 2: Illustrative DFT Energy Profile for a Hypothetical Reaction of this compound
| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | 0.0 | 0.0 |
| Transition State 1 | +15.2 | +15.5 |
| Intermediate | -5.3 | -5.1 |
| Transition State 2 | +10.8 | +11.0 |
| Products | -12.7 | -12.5 |
Molecular Modeling of Conformational Preferences and Stereoselectivity
The flexibility of the aliphatic chain in this compound allows it to adopt various conformations. Molecular modeling techniques, including molecular mechanics (MM) and DFT, can be used to explore the conformational landscape and identify the most stable conformers.
Understanding the conformational preferences is crucial, as it can influence the molecule's physical properties and its reactivity, particularly in stereoselective reactions. For example, in a reduction of the ketone, the preferred conformation of the substrate can dictate the facial selectivity of the hydride attack, leading to a predominance of one stereoisomer over another. researchgate.netacs.org
A typical conformational analysis would involve:
Potential Energy Surface Scan: Systematically rotating key dihedral angles and calculating the corresponding energy to map out the potential energy surface and identify low-energy regions.
Geometry Optimization of Conformers: Performing full geometry optimizations of the conformers found in the low-energy regions to determine their relative stabilities.
Boltzmann Distribution: Calculating the population of each conformer at a given temperature based on their relative Gibbs free energies to understand which shapes the molecule is most likely to adopt.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are increasingly used to predict spectroscopic data, which can aid in the interpretation of experimental spectra and the confirmation of molecular structures. acs.orgacs.org For this compound, DFT calculations can be employed to predict its ¹H and ¹³C NMR chemical shifts, as well as its infrared (IR) vibrational frequencies.
The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts. acs.orgresearchgate.net The predicted spectra can then be compared to the experimental data available from the literature to validate both the computational model and the experimental assignments. researchgate.net
Table 3: Comparison of Experimental and Hypothetical DFT-Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Experimental δ (ppm) | Hypothetical Predicted δ (ppm) | Assignment |
| C1, C7 | 173.2 | 173.5 | Ester Carbonyls |
| C4 | 208.4 | 208.9 | Ketone Carbonyl |
| C2, C6 | 51.7 | 52.0 | Methoxy (B1213986) Carbons |
| C3, C5 | 37.7 | 38.0 | CH₂ adjacent to Ketone |
| - | 28.8 | 29.1 | CH₂ adjacent to Ester |
Discrepancies between predicted and experimental values can often be rationalized by considering solvent effects, conformational averaging, and the specific level of theory used in the calculations.
Future Research Directions and Perspectives in Dimethyl 4 Oxoheptanedioate Chemistry
Development of Enantioselective and Diastereoselective Transformations
The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals and agrochemicals. For Dimethyl 4-oxoheptanedioate, which is a prochiral molecule, the development of enantioselective and diastereoselective transformations is a primary area for future research. The central ketone and the two ester functionalities offer multiple sites for stereocontrolled reactions.
Future efforts will likely concentrate on the asymmetric reduction of the ketone group to produce chiral 4-hydroxyheptanedioate derivatives. While enzymatic reductions of keto esters have been established for other substrates, the application of highly selective enzymes or chiral catalysts for the reduction of this compound remains an open area for investigation. thieme.de The development of catalytic systems, such as those based on chiral ruthenium or rhodium complexes, could provide efficient routes to enantioenriched secondary alcohols. thieme.de
Furthermore, the carbon framework of this compound can be modified through stereoselective C-C bond-forming reactions. For instance, enantioselective aldol (B89426) reactions at the α-positions to the ketone or ester groups could introduce new stereocenters with high levels of control. The use of chiral organocatalysts, such as proline derivatives, has proven effective for intramolecular Michael additions in similar systems to create cyclic structures with high stereoselectivity and could be adapted for reactions involving this compound. mdpi.com
A significant challenge and opportunity lie in the diastereoselective functionalization of the molecule. For example, the deoxofluorination of the related diethyl 4-oxoheptanedioate to diethyl 4-difluoroheptanedioate has been demonstrated. cardiff.ac.uk Future research could explore the diastereoselective versions of such transformations to control the stereochemistry of the resulting difluorinated products, which are of interest in medicinal chemistry.
Integration into Flow Chemistry and Continuous Synthesis Platforms
The paradigm of chemical synthesis is gradually shifting from traditional batch processes to continuous flow manufacturing, which offers enhanced safety, efficiency, and scalability. purdue.eduresearchgate.net The integration of this compound chemistry into flow platforms represents a significant and promising future direction.
Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for highly exothermic or rapid reactions. unipa.itmit.edu The synthesis of this compound itself, as well as its subsequent transformations, could be optimized using flow chemistry. For instance, the electrochemical oxidative decarboxylation of malonic acid derivatives to produce ketoesters like this compound could be adapted for a continuous process, potentially improving yield and safety. ulb.ac.be
Moreover, multi-step syntheses involving this compound as an intermediate could be streamlined into a single, continuous sequence without the need for isolating intermediates. mit.edu This "telescoped" synthesis approach minimizes waste and reduces production time. For example, the synthesis of complex pharmaceutical intermediates could be envisioned where this compound is generated in one reactor and immediately consumed in a subsequent downstream reaction, all within a closed-loop system. purdue.edu The development of such integrated flow systems will require research into solvent compatibility, reactor design, and real-time analytical techniques to monitor reaction progress. flowchemistrysociety.com
Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity
The discovery and application of novel catalytic systems are central to advancing the chemistry of this compound. Future research will focus on catalysts that offer higher reactivity, improved selectivity (chemo-, regio-, diastereo-, and enantioselectivity), and greater sustainability.
For instance, metalloradical catalysis presents a new frontier for controlling radical reactions with high selectivity. bc.edu Cobalt(II) complexes of chiral porphyrins have been shown to be effective for a range of stereoselective radical reactions, and such systems could potentially be applied to the functionalization of this compound. bc.edu This could open up new pathways for C-H activation and functionalization at positions that are unreactive under traditional conditions.
In the realm of stereoselective synthesis, the development of multicatalytic systems that can perform sequential isomerization and cross-coupling reactions is a promising area. nih.gov While not yet applied to this compound, such strategies could enable the conversion of unsaturated derivatives of the parent compound into highly substituted and stereochemically complex products.
Furthermore, the exploration of heterogeneous catalysts for transformations involving this compound is a key area for future research. cardiff.ac.uk Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and suitability for continuous flow processes, aligning with the principles of green chemistry. chemistryforsustainability.org Research into solid-supported catalysts, such as polymer-supported reagents or metal-organic frameworks (MOFs), could lead to more sustainable and economically viable synthetic routes.
Advanced Applications in Medicinal Chemistry Intermediate Synthesis
This compound and its derivatives are valuable building blocks for the synthesis of more complex molecules with potential biological activity. researchgate.nettcichemicals.comenamine.net Future research will undoubtedly focus on expanding the application of this compound in the synthesis of advanced medicinal chemistry intermediates.
The structural motif of this compound is present in the retrosynthetic analysis of various natural products and pharmaceutical agents. For example, its diethyl ester analog, diethyl 4-oxoheptanedioate, has been utilized in the total synthesis of the rhazinilam-leuconolam family of natural products. rsc.org This highlights the potential of this compound as a starting material for the construction of complex heterocyclic scaffolds.
Future applications could involve its use in the synthesis of bridged piperidine (B6355638) derivatives, which are of interest for their potential as opioid receptor modulators. unipa.it The central ketone and the two ester groups provide handles for the introduction of various functional groups and the construction of cyclic and bicyclic systems that are prevalent in medicinal chemistry. researchgate.net
The development of efficient methods to convert this compound into key intermediates for targeted drug discovery programs will be a major focus. This includes the synthesis of libraries of diverse compounds based on the this compound scaffold for high-throughput screening.
Sustainable Synthesis Approaches and Green Chemistry Principles
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the chemistry of this compound is no exception. msuniv.ac.inresearchgate.netrasayanjournal.co.in Future research will prioritize the development of sustainable and environmentally benign approaches for the synthesis and transformation of this compound.
This includes the use of renewable starting materials, the reduction of waste, and the avoidance of hazardous reagents and solvents. msuniv.ac.in For example, exploring biocatalytic routes using enzymes for the synthesis and modification of this compound would be a significant step towards a greener process. thieme.deub.edu
The use of greener solvents, such as water, ionic liquids, or supercritical carbon dioxide, in reactions involving this compound is another important area of future research. msuniv.ac.in Microwave-assisted and ultrasound-assisted synthesis are also green techniques that can accelerate reactions, improve yields, and reduce energy consumption. rasayanjournal.co.inmdpi.com
Q & A
Q. What are the standard synthetic routes for dimethyl 4-oxoheptanedioate, and how can reaction efficiency be optimized?
- Methodological Answer : this compound is typically synthesized via esterification of 4-oxoheptanedioic acid using methanol under acid catalysis. Key steps include:
- Reagent Selection : Use sulfuric acid or p-toluenesulfonic acid as catalysts.
- Temperature Control : Maintain reflux conditions (60–80°C) to drive esterification to completion.
- Purification : Employ fractional distillation or column chromatography to isolate the product.
Optimization can involve factorial design experiments to test variables like catalyst concentration, solvent ratios, and reaction time . Monitoring reaction progress via thin-layer chromatography (TLC) or NMR spectroscopy ensures reproducibility .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Analyze and NMR spectra to verify ester and ketone functional groups. For example, the ketone carbon (C=O) appears at ~208–210 ppm in NMR.
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 217) and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O at ~1730 cm) and ester C-O bonds (~1250 cm).
Cross-validate results with computational tools like COMSOL Multiphysics for molecular simulations .
Q. What experimental designs are recommended for studying this compound’s reactivity in aqueous environments?
- Methodological Answer : Employ a quasi-experimental design with controlled variables:
- Independent Variables : pH, temperature, and ionic strength.
- Dependent Variables : Hydrolysis rates, product distribution (e.g., diacids or derivatives).
Use pretest-posttest frameworks to compare baseline and post-reaction states. For example, track ketone stability under acidic vs. alkaline conditions using UV-Vis spectroscopy . Include control groups (e.g., inert solvents) to isolate environmental effects .
Advanced Research Questions
Q. How can researchers resolve contradictory data in this compound’s reaction mechanisms?
- Methodological Answer : Address discrepancies through:
- Sensitivity Analysis : Test variables (e.g., trace metal ions like Mn) that may act as cofactors in unexpected pathways .
- Replication Studies : Repeat experiments under identical conditions to rule out procedural errors.
- Computational Validation : Use density functional theory (DFT) to model reaction intermediates and transition states. Tools like Chemotion ELN can archive raw data for transparency .
Publish detailed error margins and uncertainty analyses in appendices to support reproducibility .
Q. What computational strategies enhance the design of this compound derivatives for drug discovery?
- Methodological Answer : Integrate AI-driven molecular docking and quantitative structure-activity relationship (QSAR) models:
- Step 1 : Generate derivative libraries using software like RDKit or Schrödinger.
- Step 2 : Screen for bioactivity against target proteins (e.g., enzymes in the 4-hydroxyphenylacetate degradation pathway ).
- Step 3 : Validate predictions via synthesis and in vitro assays.
Platforms like COMSOL Multiphysics enable multi-physics simulations to predict solubility and permeability .
Q. How should factorial design be applied to optimize this compound’s catalytic hydrogenation?
- Methodological Answer : Implement a 2 factorial design to test multiple factors simultaneously:
- Factors : Catalyst type (e.g., Pd/C vs. Raney Ni), H pressure (1–5 atm), and reaction time (2–24 hours).
- Responses : Yield, selectivity for reduced products (e.g., dimethyl 4-hydroxyheptanedioate).
Analyze interactions using ANOVA to identify significant variables. For example, higher H pressure may reduce reaction time but increase side-product formation .
Data Management and Reproducibility
Q. What best practices ensure reproducibility in this compound research?
- Methodological Answer :
- Documentation : Use electronic lab notebooks (e.g., Chemotion ELN) to record raw data, instrument settings, and environmental conditions .
- Metadata Standards : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets.
- Independent Verification : Share protocols with collaborators for cross-validation. For example, provide step-by-step synthesis and characterization details in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
